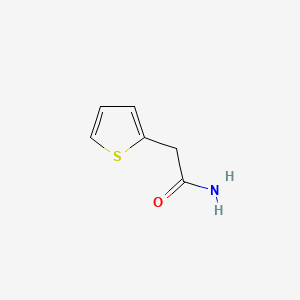

Thiophene-2-acetamide

Description

Significance of Thiophene (B33073) and its Derivatives in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern chemistry, particularly in the realm of medicinal chemistry. nih.govderpharmachemica.comcognizancejournal.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often replacing a phenyl ring in biologically active compounds without a loss of activity. wikipedia.org This characteristic is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org

Thiophene and its derivatives are integral to a wide array of pharmaceuticals, demonstrating diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govnih.govencyclopedia.pub In fact, the thiophene moiety is a prominent feature in numerous FDA-approved drugs. nih.gov Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, contributing to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govontosight.ai The versatility of the thiophene nucleus in both synthesis and biological activity solidifies its status as a "privileged scaffold" in drug discovery and a vital component in the development of advanced materials. nih.govijpsjournal.comnumberanalytics.com

The reactivity of the thiophene ring, which readily undergoes electrophilic substitution reactions, further enhances its utility, allowing for the synthesis of a vast library of derivatives with tailored properties. numberanalytics.com This adaptability ensures that thiophene will remain a focal point of chemical research for the foreseeable future. numberanalytics.com

Role of the Acetamide (B32628) Moiety in Bioactive Compounds

The acetamide group (CH₃CONH₂) is a fundamental functional group that plays a crucial role in the biological activity of numerous compounds. patsnap.com As the simplest amide derived from acetic acid, its ability to form hydrogen bonds significantly influences the solubility and interaction of a molecule with biological targets. patsnap.com This characteristic is vital in drug design, where specific interactions with enzymes or proteins are necessary to elicit a therapeutic effect. patsnap.com

The acetamide moiety is a common feature in a variety of bioactive molecules, including pharmaceuticals and natural products. globalresearchonline.netnih.gov For instance, paracetamol, a widely used analgesic and antipyretic, contains an acetamide group. nih.gov In drug development, the acetamide linkage can be metabolically sensitive, a factor that medicinal chemists must consider. nih.gov However, this same linkage can be strategically utilized, for example, to attach a larger molecule like an antibody to create an antibody-drug conjugate (ADC). nih.gov

Derivatives of acetamide have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. patsnap.comarchivepp.com The presence of the acetamide functional group can be a key determinant of a molecule's biological activity, making it an important structural component in the design of new therapeutic agents. nih.gov

Historical Context and Evolution of Research on Thiophene-2-acetamide

The journey of this compound research is intrinsically linked to the broader exploration of its constituent parts: thiophene and acetamide. Thiophene was discovered in the late 19th century as a contaminant in benzene by Viktor Meyer. nih.govijpsjournal.com Its structural similarities to benzene quickly made it a subject of interest for chemists. derpharmachemica.comcognizancejournal.com

The synthesis of this compound itself can be achieved through various methods. A common laboratory-scale preparation involves the dehydration of ammonium (B1175870) acetate (B1210297). wikipedia.org Another route is through the ammonolysis of acetylacetone. wikipedia.org A significant pathway involves the conversion of thiophene-2-acetic acid to its acid chloride, which is then reacted with ammonia (B1221849). wikipedia.orgacs.org Thiophene-2-acetic acid, in turn, is prepared from 2-acetylthiophene (B1664040). wikipedia.org

Early research into thiophene derivatives focused on their wide-ranging biological activities. derpharmachemica.comnih.gov As synthetic methods became more sophisticated, researchers began to create more complex thiophene-containing molecules, including those with acetamide functionalities, to explore their therapeutic potential. ontosight.ai The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, for example, involves a two-step process starting with the activation of 2-(thiophen-2-yl)acetic acid. acs.org

Historically, the preparation of 2-acetamido thiophene has been explored through methods like the reduction and acylation of 2-nitrothiophene, though this method presented challenges such as decomposition of the thiophene ring. google.com Over time, more efficient and safer synthetic routes have been developed, reflecting the evolution of organic synthesis techniques. google.com

Current Research Trajectories and Emerging Paradigms for this compound

Contemporary research on this compound and its derivatives is multifaceted, spanning medicinal chemistry, materials science, and agricultural chemistry. In the pharmaceutical arena, these compounds are being investigated for a range of potential therapeutic applications.

Key Research Areas:

Antimicrobial and Antifungal Agents: Research has indicated that this compound and its derivatives exhibit antimicrobial and antifungal properties, making them promising candidates for the development of new treatments for infectious diseases. ontosight.ai

Anti-inflammatory and Antioxidant Activity: The compound has also been studied for its potential anti-inflammatory and antioxidant activities. ontosight.ai Thiophene derivatives have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in inflammatory processes.

Anticancer Potential: Recent studies have explored the anticancer properties of thiophene derivatives. For instance, certain derivatives have demonstrated selective toxicity towards liver and prostate cancer cell lines.

Neuroprotective Effects: The incorporation of specific moieties, such as a dimethoxyphenethyl group, onto the this compound scaffold has suggested potential applications in addressing neurodegenerative diseases.

The synthesis of novel derivatives remains a central theme. For example, the Suzuki-Miyaura cross-coupling reaction has been employed to create new 5-aryl-thiophenes bearing a sulfonamide moiety from 5-bromothis compound, which have shown potent urease inhibitory and antibacterial activity. researchgate.net

Furthermore, the unique electronic properties imparted by the thiophene ring make this compound and its derivatives valuable in the field of materials science for the development of organic semiconductors and other electronic materials.

Structure

3D Structure

Propriétés

IUPAC Name |

2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPZTFTUZUQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196247 | |

| Record name | Thiophen-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-29-4 | |

| Record name | 2-Thiopheneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophen-2-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophen-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophen-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHEN-2-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Thiophene 2 Acetamide

Established Synthetic Routes for Thiophene-2-acetamide

The traditional and most common methods for the synthesis of this compound and its derivatives can be broadly categorized into the amidation of thiophene-2-acetic acid derivatives, the Gewald reaction, and nucleophilic substitution reactions.

Amidation of Thiophene-2-acetic Acid Derivatives

A primary and straightforward approach to this compound involves the formation of an amide bond from thiophene-2-acetic acid or its activated derivatives.

The direct reaction of thiophene-2-acetic acid with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) represents a classical amidation method. This reaction typically requires heating to drive off the water formed and shift the equilibrium towards the amide product. While being a direct route, this method can sometimes lead to the formation of the ammonium salt of the carboxylic acid, which may require high temperatures to dehydrate to the amide. A related industrial process for the synthesis of 2-thiopheneacetic acid involves the hydrolysis of 2-thiophene acetonitrile (B52724) under alkaline conditions, a reaction where ammonia is liberated, suggesting the favorability of the reverse amidation reaction under appropriate conditions.

Another approach involves the Willgerodt-Kindler reaction. For instance, 2-acetylthiophene (B1664040) can be reacted with elemental sulfur and an amine, such as morpholine, to produce a thioamide, which can then be hydrolyzed to the corresponding amide. A German patent describes a process where 2-acetylthiophene undergoes a Willgerodt reaction with ethanol, sulfur, and aqueous ammonia under pressure to generate 2-thiophene ethanamide, a compound closely related to this compound.

A highly effective and widely employed method for the synthesis of amides from carboxylic acids is through the activation of the carboxylic acid group. Thionyl chloride (SOCl₂) is a common reagent used to convert thiophene-2-acetic acid into its more reactive acyl chloride derivative, 2-thiopheneacetyl chloride. This intermediate is then reacted with an amine to form the corresponding amide.

In a specific example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved in a two-step process. First, 2-(thiophen-2-yl)acetic acid was activated by converting it into 2-(thiophen-2-yl)acetyl chloride using thionyl chloride. Subsequently, this acyl chloride was reacted with 2-aminothiophene-3-carbonitrile (B183302) in the presence of triethylamine (B128534) in tetrahydrofuran (B95107) (THF) to yield the desired substituted this compound. organic-chemistry.orgacs.org This method is favored for its high efficiency and the ease of separation of the final product from the reaction mixture. organic-chemistry.org

Table 1: Synthesis of a this compound Derivative via Acyl Chloride Intermediate organic-chemistry.orgacs.org

| Step | Reactants | Reagents | Product |

| 1. Activation | 2-(Thiophen-2-yl)acetic acid | Thionyl chloride | 2-(Thiophen-2-yl)acetyl chloride |

| 2. Acylation | 2-(Thiophen-2-yl)acetyl chloride, 2-Aminothiophene-3-carbonitrile | Triethylamine, THF | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

Gewald Reaction and its Variants for Thiophene (B33073) Acetamide (B32628) Scaffolds

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. acs.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. acs.org The resulting 2-aminothiophene can then be acylated to form the corresponding acetamide.

In a modified Gewald reaction, novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4-dithianyl-2,5-diols. These 2-aminothiophene intermediates were subsequently heated with acetic anhydride (B1165640) to yield the stable acetamides. researchgate.netchempap.org This two-step sequence, starting with the Gewald reaction to construct the thiophene ring with an amino group at the 2-position, followed by acetylation, provides a versatile route to a variety of substituted thiophene acetamide scaffolds. researchgate.netchempap.org The use of microwave irradiation has been shown to be beneficial in reducing reaction times for the Gewald synthesis.

Nucleophilic Substitution Reactions in Thiophene Acetamide Synthesis

Nucleophilic aromatic substitution (SNAr) on the thiophene ring can also be a viable pathway for the synthesis of thiophene acetamide derivatives. This approach typically involves the displacement of a leaving group, such as a halogen, from the thiophene ring by a nucleophile.

Palladium-catalyzed amidation reactions have emerged as a powerful tool for the formation of C-N bonds. A new and efficient palladium-catalyzed coupling of aryl halides with isocyanides allows for the synthesis of amides under mild conditions. organic-chemistry.org This methodology could potentially be applied to the synthesis of this compound by using a 2-halothiophene as the starting material. While direct examples of the reaction of a 2-halothiophene with an acetamide anion are not prevalent in the reviewed literature, the general principles of palladium-catalyzed cross-coupling reactions suggest its feasibility.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for amide bond formation. These advanced strategies often rely on the use of catalysts to promote the direct amidation of carboxylic acids, avoiding the need for stoichiometric activating agents.

Several catalytic systems have been reported for the direct amidation of carboxylic acids with amines. These include the use of boric acid and its derivatives, as well as various transition metal catalysts. nih.gov For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been identified as a highly active catalyst for the direct amidation of a wide range of substrates at room temperature. organic-chemistry.org Nickel(II) chloride has also been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov

Furthermore, innovative techniques such as microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including thiophene derivatives. Microwave irradiation can significantly reduce reaction times and improve yields in reactions like the Gewald synthesis. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of thiophene carboxylates and could potentially be adapted for the continuous production of this compound. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex thiophene-containing molecules. While direct synthesis of this compound via cross-coupling is less common, these methods are crucial for creating substituted thiophene precursors that can be subsequently converted to the target compound. Reactions like the Suzuki-Miyaura and Stille couplings are frequently employed to functionalize the thiophene core. nih.govcore.ac.uk

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a preferred method due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.govnih.gov For instance, the coupling of a thiophene boronic acid with a suitable halide can introduce complex substituents onto the thiophene ring. nih.gov Similarly, the Stille reaction utilizes an organotin reagent and an organic halide for C-C bond formation. nih.gov These reactions are compatible with many functional groups, making them versatile for building elaborate molecular architectures. nih.gov A key advantage of these methods is their ability to proceed with high regioselectivity, which is critical in the synthesis of specifically substituted thiophenes. researchgate.net

| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Features | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Thiophene Halide + Thiophene Boronic Acid/Ester | Good yields (50-90%), high functional group tolerance, prevents formation of mono-coupled byproducts. | nih.govnih.gov |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Organotin Aromatic + Aryl Halide | Mild reaction conditions, regioselective, compatible with aldehydes, ketones, nitriles, and esters. | nih.gov |

| Decarboxylative Coupling | Palladium Catalyst | Thiophene Carboxylic Acid + Aryl Halide | Alternative to organometallic reagents, though may result in lower yields compared to Suzuki. | core.ac.uk |

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govnih.gov The Gewald thiophene synthesis is a classic and highly effective MCR for preparing 2-aminothiophenes, which are direct precursors to thiophene-2-acetamides. nih.govnih.govpharmaguideline.com

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. nih.govpharmaguideline.com This process constructs the substituted 2-aminothiophene ring in a single step. The resulting 2-aminothiophene can then be readily acylated, for example with acetic anhydride, to yield the corresponding N-(thiophen-2-yl)acetamide derivative. nih.govresearchgate.net This two-step, one-pot or sequential approach is a robust and widely used method for accessing this class of compounds. nih.gov Modifications to the Gewald reaction have expanded its scope, allowing for the synthesis of a diverse array of substituted thiophenes. nih.gov

| Reaction Name | Reactants | Product | Key Features | Reference |

| Gewald Reaction | 1. Ketone/Aldehyde2. Activated Nitrile (e.g., Cyanoacetone)3. Elemental Sulfur | 2-Aminothiophene derivative | A versatile MCR that introduces the amino group at the C2 position, ideal for subsequent acylation. | nih.govresearchgate.net |

| Gewald Variation | Cyanoacetone + 1,4-Dithianyl-2,5-diols | 3-Acetyl-2-aminothiophene | A modified approach to creating novel 2-aminothiophene building blocks. | nih.gov |

| Cu(II)-catalyzed MCR | Thioamides + Alkynoates | 2-Aminothiophene derivative | An addition/oxidative cyclization approach using a copper catalyst in an air environment. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to thiophene derivatives. researchgate.netnih.gov These approaches aim to reduce energy consumption, minimize waste, and utilize environmentally benign solvents and catalysts. researchgate.net

One significant advancement is the use of water as a reaction medium for palladium-catalyzed C-H arylation of thiophenes. unito.it This method avoids volatile organic solvents and has been shown to be effective even with low-purity industrial wastewater, demonstrating a virtuous repurposing of resources. unito.it Other green techniques applied to the synthesis of 2-aminothiophene precursors include solvent-free reactions, ultrasound-assisted synthesis, and grinding methods. researchgate.net For example, a convenient synthesis of 2-aminothiophenes has been achieved by reacting ketones with malononitrile (B47326) in water under ultrasound activation, which proceeds without a catalyst and produces high yields. researchgate.net These methodologies represent a move towards more sustainable and environmentally responsible chemical manufacturing. researchgate.netunito.it

| Green Approach | Methodology | Solvent/Conditions | Advantages | Reference |

| Direct C-H Arylation | Palladium-catalyzed reaction of thiophene derivatives with aryl bromides. | Water (including industrial wastewater) | Avoids organic solvents, enables resource repurposing, improves green metrics. | unito.it |

| Ultrasound-Assisted Synthesis | Reaction of ketones with malononitrile and sodium polysulfides. | Water | Catalyst-free, energy-efficient, high yields (42-90%). | researchgate.net |

| Solvent-Free MCR | One-pot reaction of ammonium thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones. | Solvent-free, 65 °C | Reduces waste, enhances overall efficiency by decreasing synthetic steps. | nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Mechanistic studies often focus on identifying key intermediates and transition states that govern the reaction pathway.

Exploration of Reaction Intermediates

The identification of reaction intermediates provides a snapshot of the reaction pathway. In the synthesis of thiophene amides, several types of intermediates have been proposed or identified. For instance, in a common two-step synthesis of N-substituted thiophene-2-acetamides, 2-(thiophen-2-yl)acetic acid is first activated by converting it into a more reactive acyl chloride intermediate using thionyl chloride. acs.org This acid chloride is then reacted with an aminothiophene to form the final amide product. acs.org

In ring-forming reactions, the intermediates can be more complex. The synthesis of 5-aryl-2-acetylthiophenes proceeds through a proposed thiolate intermediate, which is formed from the reaction of a β-chloroacrolein with sodium sulfide. mdpi.com In other novel thiophene syntheses, electron paramagnetic resonance (EPR) experiments have suggested that a trisulfur (B1217805) radical anion (S₃•⁻) acts as a key intermediate when reacting 1,3-diynes with elemental sulfur. organic-chemistry.org The isolation and characterization of such transient species are fundamental to confirming a proposed mechanistic pathway. st-andrews.ac.uk

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity, the preferential reaction at one site over another, is a critical consideration in the synthesis of substituted thiophenes. taylorandfrancis.com In palladium-catalyzed cross-coupling reactions, the inherent electronic properties of the thiophene ring often dictate the site of substitution. For example, in the Suzuki coupling of 2,3-dibromothiophene (B118489) with boronic acids, the reaction occurs with high regioselectivity at the C2 position. researchgate.net This is attributed to the higher reactivity of the halogen at the α-position (C2) compared to the β-position (C3) of the thiophene ring. researchgate.net This predictable selectivity allows for the stepwise and controlled synthesis of 2,3-disubstituted thiophenes. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over others. While this compound itself is achiral, stereoselectivity becomes important when synthesizing derivatives with stereocenters or geometric isomers. For example, in the transformation of certain α-thioamides to α-thio-β-chloroacrylamides using N-chlorosuccinimide, the reaction proceeds with high stereoselectivity, forming the Z-stereoisomer almost exclusively in many cases. st-andrews.ac.uk This outcome is dictated by the specific mechanistic pathway of the chlorination and elimination steps.

Kinetic and Thermodynamic Considerations

The outcome of a chemical reaction, particularly when multiple isomers can be formed, is often governed by kinetic and thermodynamic principles. researchgate.net A reaction under kinetic control yields the product that is formed fastest, as it proceeds through the lowest energy transition state. In contrast, a reaction under thermodynamic control yields the most stable product, which represents the lowest energy state of the system; this typically requires reversible reaction conditions that allow equilibrium to be established. researchgate.net

In the synthesis of substituted thiophenes, the observed regioselectivity can be a result of either kinetic or thermodynamic factors. The preferential formation of the C2-substituted product in the cross-coupling of dibromothiophenes is often a kinetically controlled phenomenon, stemming from the faster oxidative addition of palladium to the C2-halogen bond. researchgate.net Investigating these aspects often involves computational studies to model transition state energies or experimental studies that track product distribution over time. For instance, a kinetic study of the direct C-H arylation of a thiophene derivative showed that a full conversion to the desired product was achieved in just 4 hours at 110 °C, providing valuable data for process optimization and energy conservation. unito.it Understanding whether a process is under kinetic or thermodynamic control is essential for rationally designing synthetic routes to obtain a specific desired regioisomer in the highest possible yield. researchgate.net

Advanced Spectroscopic and Computational Analysis of Thiophene 2 Acetamide

Comprehensive Structural Elucidation Techniques

The precise molecular architecture of Thiophene-2-acetamide and its derivatives is determined through a combination of sophisticated spectroscopic methods. These techniques provide detailed insights into the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, key proton signals have been identified. The amide proton (NH-C=O) typically appears as a singlet at a downfield chemical shift of around 9.32 ppm. nih.govacs.org The methylene protons (-CH₂-) of the acetamide (B32628) group are observed as a singlet at approximately 4.10 ppm. nih.govacs.org The protons of the thiophene (B33073) ring exhibit signals in the aromatic region, generally between 7.06 and 7.33 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. nih.govacs.org For this compound, the thiophene protons would be expected in a similar range, providing crucial information about the substitution at the 2-position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, eleven distinct carbon resonances were observed, corresponding to the different carbon environments in the molecule. acs.org The carbonyl carbon (C=O) of the acetamide group is typically found in the downfield region of the spectrum. The carbon atoms of the thiophene ring resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating or -withdrawing nature of the substituents.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from related compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH (Amide) | ~9.3 | Not Applicable |

| CH₂ (Acetamide) | ~4.1 | ~40-50 |

| C=O (Amide) | Not Applicable | ~170 |

| Thiophene H-3 | ~7.0-7.3 | ~125-130 |

| Thiophene H-4 | ~7.0-7.3 | ~125-130 |

| Thiophene H-5 | ~7.0-7.3 | ~125-130 |

| Thiophene C-2 | Not Applicable | ~135-145 |

| Thiophene C-3 | Not Applicable | ~125-130 |

| Thiophene C-4 | Not Applicable | ~125-130 |

| Thiophene C-5 | Not Applicable | ~125-130 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. In the IR spectrum of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a distinct absorption band for the N-H stretching vibration is observed around 3262 cm⁻¹. acs.org The C=O stretching vibration of the amide group (Amide I band) appears as a strong absorption at approximately 1688 cm⁻¹. acs.org Another significant band, corresponding to the C-N stretching and N-H bending vibrations (Amide II band), is found near 1433 cm⁻¹. acs.org The thiophene ring itself exhibits characteristic C-H and C-C stretching and bending vibrations. For instance, C-H in-plane bending vibrations in thiophene derivatives typically appear in the 1000-1300 cm⁻¹ region, while out-of-plane bending vibrations are observed between 750-1000 cm⁻¹.

A summary of the expected IR absorption bands for this compound is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300-3100 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Amide I) | ~1690-1650 |

| N-H Bend / C-N Stretch (Amide II) | ~1550-1450 |

| C=C Stretch (Thiophene Ring) | ~1600-1400 |

| C-H In-plane Bend | ~1300-1000 |

| C-H Out-of-plane Bend | ~1000-750 |

| C-S Stretch | ~710-680 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with very high accuracy, allowing for the unambiguous determination of the molecular formula. The molecular weight of this compound (C₆H₇NOS) is 141.19 g/mol . nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak (M⁺) would be expected at m/z 141. Common fragmentation pathways for amides include α-cleavage to the carbonyl group. A prominent fragment would likely be the thienylmethyl cation (C₅H₅S⁺) at m/z 97, resulting from the cleavage of the C-C bond between the methylene and carbonyl groups. Another possible fragmentation is the loss of the acetamide group, leading to the formation of a thiophene radical cation.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for the parent this compound is not publicly available, the crystal structure of a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has been reported. nih.gov This structure reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The molecule is non-planar, with a significant dihedral angle between the two thiophene rings. nih.gov The crystal packing is stabilized by intermolecular C-H···N and N-H···N hydrogen bonds. nih.gov Such studies on derivatives provide a model for the likely solid-state conformation and packing of this compound, where N-H···O hydrogen bonding between the amide groups would be expected to play a significant role in the crystal lattice.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational method for studying the properties of organic molecules. DFT calculations can be used to predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization: DFT calculations are used to determine the lowest energy conformation (the optimized geometry) of a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.

Electronic Properties: DFT provides valuable information about the electronic structure of a molecule. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic properties. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing groups. In the case of this compound, the acetamide group would influence this distribution.

Table 1: Representative Frontier Molecular Orbital Energies of Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene | -6.561 | -0.360 | 6.201 |

| 2-Acetylthiophene (B1664040) | -6.82 | -1.95 | 4.87 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | -6.25 | -1.22 | 5.03 |

| This compound (Predicted) | N/A | N/A | N/A |

Note: Specific calculated values for this compound are not available in the cited literature. The table provides data for related compounds to illustrate expected ranges.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a more quantitative method within Density Functional Theory (DFT) to predict the local reactivity of different atomic sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. The Fukui functions, f(r), come in three main types:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom, one can pinpoint the most reactive sites. For a given atom, a higher value of f+ indicates a greater susceptibility to nucleophilic attack, while a higher f- value suggests a greater likelihood of electrophilic attack.

While a specific Fukui function analysis for this compound is not available, a study on the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide provides a strong indication of the expected reactive sites acs.orgnih.gov. In this derivative, the analysis revealed specific carbon and nitrogen atoms as the most probable sites for nucleophilic and electrophilic attack, respectively acs.org. A similar pattern of reactivity would be anticipated for this compound, with the carbonyl carbon and the atoms of the thiophene ring being key sites of interest.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, stability, and intermolecular interactions of a molecule in various environments, such as in solution.

Currently, there are no specific published MD simulation studies focused on this compound. However, MD simulations have been employed to investigate the behavior of both thiophene and acetamide derivatives in aqueous solutions. Such simulations for this compound would be valuable for understanding its solvation properties, the stability of its different conformations, and its interactions with biological macromolecules. For example, simulations could elucidate the hydrogen bonding patterns between the amide group of this compound and water molecules, providing a molecular-level understanding of its solubility.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors can be calculated to provide a deeper understanding of the reactivity and stability of a molecule. These are typically derived from the HOMO and LUMO energies. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

While a complete set of these descriptors for this compound is not documented in the searched literature, the following table, based on values for related thiophene compounds, illustrates the typical ranges for these parameters.

Table 2: Calculated Quantum Chemical Descriptors for Representative Thiophene Derivatives

| Parameter | Thiophene | 2-Acetylthiophene |

|---|---|---|

| Ionization Potential (I) (eV) | 6.561 | 6.82 |

| Electron Affinity (A) (eV) | 0.360 | 1.95 |

| Electronegativity (χ) (eV) | 3.461 | 4.385 |

| Chemical Hardness (η) (eV) | 3.101 | 2.435 |

| Chemical Softness (S) (eV-1) | 0.322 | 0.411 |

| Electrophilicity Index (ω) (eV) | 1.93 | 3.94 |

Note: These values are for related compounds and serve as an illustrative guide.

Hirshfeld Surface Analysis for Intermolecular Interactions

Although a Hirshfeld surface analysis specifically for this compound is not available, a detailed study on the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide provides valuable comparative data acs.orgnih.gov. The analysis of this derivative revealed the following contributions of different intermolecular contacts to the crystal packing acs.org:

H···H contacts: 21%

C···H contacts: 20%

S···H contacts: 19%

N···H contacts: 14%

O···H contacts: 12%

These findings highlight the importance of hydrogen bonding and other weak intermolecular interactions in the crystal packing of this class of compounds. A similar distribution of intermolecular contacts would be expected for this compound, with the amide group playing a significant role in forming N-H···O or N-H···N hydrogen bonds, and the thiophene ring participating in C-H···π and other van der Waals interactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| Thiophene |

| 2-Acetylthiophene |

Medicinal Chemistry and Biological Applications of Thiophene 2 Acetamide and Its Derivatives

Thiophene-2-acetamide as a Privileged Pharmacophore in Drug Discovery

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad spectrum of biological activities. Thiophene (B33073) and its derivatives, including the this compound scaffold, are considered privileged structures in drug discovery. nih.govrsc.org The thiophene ring is a bioisosteric replacement for the benzene (B151609) ring, offering similar physicochemical properties with the added potential for hydrogen bonding through its sulfur atom, which can enhance drug-receptor interactions. nih.gov

The versatility of the this compound core allows for the synthesis of a diverse library of compounds with varied biological activities. bohrium.com Its structural features enable modifications at multiple positions, leading to the development of derivatives with tailored pharmacological profiles. Several U.S. FDA-approved drugs contain a thiophene nucleus, highlighting its importance in medicinal chemistry. nih.govrsc.org The inherent properties of the thiophene ring, such as its electron-rich nature and ability to undergo various chemical reactions, make it a valuable building block for the design of new therapeutic agents. rsc.orgnih.gov

Antimicrobial Activities and Mechanisms of Action

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of pathogenic microorganisms. nih.govpharmaguideline.com

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on novel thiophene-2-carboxamide derivatives revealed that compounds substituted with a methoxy group exhibited the best inhibition against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa (Gram-negative). nih.gov Another study synthesized a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides and found that two compounds, 4a and 4c, showed the highest activity against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST 131. mdpi.com

Research has also explored the antibacterial potential of thiophene derivatives against drug-resistant strains. A focused library of thiophene derivatives identified compounds with promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The presence of the thiophene ring, an amide group, and other specific moieties appears crucial for their interaction with bacterial targets and subsequent antimicrobial activity. frontiersin.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | A. baumannii ATCC 17978 | 4-64 | frontiersin.org |

| Thiophene Derivative 8 | E. coli ATCC 25922 | 4-64 | frontiersin.org |

| Compound 4a | ESBL-producing E. coli ST131 | - | mdpi.com |

| Compound 4c | ESBL-producing E. coli ST131 | - | mdpi.com |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | - | nih.gov |

| Amino thiophene-2-carboxamide 7b | S. aureus | - | nih.gov |

Note: MIC values were not consistently provided in the same format across all sources. The table reflects the reported activity.

This compound and its derivatives have also been investigated for their antifungal properties. A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, demonstrated significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135. acs.org Another study highlighted the antifungal potential of a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), against fluconazole-resistant Candida species. nih.govnih.gov This compound exhibited antifungal action at concentrations of 100 to 200 µg/mL and showed a synergistic effect with fluconazole. nih.gov

The antifungal activity of thiophene derivatives is a promising area of research, especially with the rise of drug-resistant fungal infections. nih.gov The ability of these compounds to inhibit the growth of clinically relevant yeasts underscores their potential for development as new antifungal therapies.

The emergence of multidrug-resistant tuberculosis has necessitated the search for new antitubercular agents. Thiophene-based compounds have shown promise in this area. A class of thiophene compounds was found to kill Mycobacterium tuberculosis by inhibiting Pks13, an enzyme essential for mycolic acid biosynthesis. nih.gov These compounds were bactericidal and showed sterilizing activity when combined with isoniazid. nih.gov

Another study reported the synthesis of novel thiophene-based small molecules, with two compounds, 4a and 4b, demonstrating in vitro activity twice that of the first-line drug isoniazid. nih.gov These findings validate Pks13 as a druggable target and highlight the therapeutic potential of thiophene derivatives in combating tuberculosis. nih.gov

The antimicrobial activity of this compound derivatives is believed to occur through various mechanisms, with enzyme inhibition being a key pathway. As mentioned, some thiophene derivatives inhibit Pks13 in Mycobacterium tuberculosis, thereby disrupting mycolic acid biosynthesis. nih.gov In bacteria, molecular docking studies have suggested that N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues act as potent inhibitors of β-lactamase enzymes in E. coli. mdpi.com

For antifungal activity, some thiophene derivatives are thought to induce apoptosis-like characteristics in yeast cells, such as chromatin condensation. nih.govnih.gov Other proposed mechanisms include the inhibition of dihydrofolate reductase in C. albicans. nih.gov The ability of the thiophene scaffold to interact with various enzymes makes it a versatile platform for designing targeted antimicrobial agents.

Anticancer and Antiproliferative Investigations

In addition to their antimicrobial properties, this compound and its derivatives have been extensively studied for their potential as anticancer agents. nih.gov These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

Novel 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzothipohen-2-yl)-acetamide derivatives were evaluated for their anti-tumor activities against CNS cancer (SF-268), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines. nih.gov Thiophene carboxamide scaffolds have also emerged as promising anticancer agents, with some derivatives acting as potent VEGFR-2 inhibitors, inducing apoptosis and disrupting redox homeostasis. mdpi.com

A series of compounds incorporating a tetrahydrobenzo[b]thiophene scaffold were synthesized and investigated for their biological activities. One derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov The proposed mechanisms of action for the anticancer effects of thiophene derivatives include the inhibition of kinases, destabilization of tubulin polymerization, cell cycle arrest, and induction of apoptosis. nih.govmdpi.com

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chloro derivative 3b | HepG2 | 3.105 ± 0.14 | mdpi.com |

| Chloro derivative 3b | PC-3 | 2.15 ± 0.12 | mdpi.com |

| Compound 4c | HepG2 | 3.023 | mdpi.com |

| Compound 4c | PC-3 | 3.12 | mdpi.com |

| 2-iodobenzamide (BZ02) | A549 | 6.10 | nih.gov |

Note: The table presents a selection of reported IC50 values.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268, HepG2)

This compound and its derivatives have demonstrated significant cytotoxic activity across a range of human cancer cell lines. Substitutions on the thiophene ring structure give rise to new derivatives with varied pharmacological activities. nih.gov One study investigated 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and found them to be highly cytotoxic against breast adenocarcinoma (MCF-7), central nervous system cancer (SF-268), and non-small cell lung cancer (NCI-H460) cell lines. ekb.eg Six of the synthesized compounds in this series exhibited potent activity, with IC50 values lower than the standard drug doxorubicin in some cases. ekb.eg Specifically, the IC50 values for these potent derivatives ranged from 0.01 ± 0.001 to 0.08 ± 0.002 µM against MCF-7 cells, 0.02 ± 0.003 to 0.08 ± 0.005 µM against SF-268 cells, and 0.02 ± 0.003 to 0.08 ± 0.003 µM against NCI-H460 cells. ekb.eg

In another study, various aminothiophene derivatives were tested against the MCF-7 breast cancer cell line, with all tested compounds reducing cell viability at concentrations under 30 µmol/l. nih.govresearchgate.net Furthermore, a series of thiophene derivatives were evaluated for their cytotoxicity in hepatocellular carcinoma (HepG2) and SMMC-7721 cell lines, identifying a lead compound with the potential to inhibit tumor cell growth. nih.gov Another series of thiophene carboxamide derivatives, designed as biomimetics of Combretastatin A-4, also showed considerable anticancer activity against the Hep3B hepatocellular carcinoma cell line. mdpi.com One compound from this series was particularly active, with an IC50 value of 5.46 µM. mdpi.com Similarly, newly synthesized thiophene derivatives have shown promising antiproliferative activity against HepG2, HCT-116 (colorectal carcinoma), and MCF-7 cell lines, with one derivative showing IC50 values of 8.48 ±0.9 µM, 14.52 ± 2.5 µM, and 9.78± 1.2 µM, respectively. ekb.eg

| Derivative Series | Cell Line | IC50 Range (µM) | Reference |

|---|---|---|---|

| 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | MCF-7 (Breast) | 0.01 - 0.08 | ekb.eg |

| SF-268 (CNS) | 0.02 - 0.08 | ekb.eg | |

| NCI-H460 (Lung) | 0.02 - 0.08 | ekb.eg | |

| Aminothiophene Derivatives | MCF-7 (Breast) | <30 | nih.gov |

| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver) | 5.46 | mdpi.com |

| Thiophene Derivative (27) | HepG2 (Liver) | 8.48 | ekb.eg |

| HCT-116 (Colorectal) | 14.52 | ekb.eg | |

| MCF-7 (Breast) | 9.78 | ekb.eg |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Several studies have shown that these compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govmdpi.comrsc.org

For instance, a study on aminothiophene derivatives found that all tested compounds significantly induced cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Another derivative, N-(2-hydroxyphenyl) acetamide (B32628) (NA-2), was also found to arrest the cell cycle at the G0/G1 phase and induce apoptosis in MCF-7 cells by increasing the Bax/Bcl-2 ratio. nih.gov

Other derivatives have been shown to arrest the cell cycle at different phases. One study using DNA flow cytometry on MCF-7 cells treated with a specific ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (compound 4) showed an increase in cell populations at both the S-phase and G2/M-phase. mdpi.com This compound induced a 1.48-fold increase in G2/M-phase cell-cycle arrest and a 1.39-fold increase in S-phase arrest compared to untreated cells. mdpi.com The induction of apoptosis by this compound was confirmed through double-staining with annexin-FITC and propidium iodide, which showed a significant reduction in cell viability of 26.86%, with the early apoptotic cell population being 2.3 times higher than in the control group. mdpi.com Similarly, newly synthesized enones have been shown to induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. rsc.org

Specific Molecular Targets and Pathways (e.g., Hsp90 Inhibition, Kinase Inhibition)

The anticancer activity of this compound derivatives is linked to their ability to interact with and inhibit specific molecular targets crucial for cancer cell survival and proliferation. Key targets include heat shock protein 90 (Hsp90) and various protein kinases. researchgate.netnih.govmdpi.com

Kinase Inhibition: Many thiophene analogs act as kinase inhibitors. researchgate.net Kinases are essential enzymes in cell signaling pathways that often become dysregulated in cancer. scispace.com Thiophene-based compounds have been successfully designed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related receptor 2 (HER2), both of which are key targets in lung cancer therapy. mdpi.com One such derivative, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited extremely high potency with IC50 values of 0.47 nM and 0.14 nM against EGFR and HER2, respectively. mdpi.com The inhibition of tyrosine kinases is a recognized anticancer mechanism for these compounds. researchgate.net

Hsp90 Inhibition: Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous oncogenic proteins, including signaling kinases. nih.govnih.gov Inhibiting Hsp90 leads to the degradation of these "client" proteins, offering a strategy to simultaneously disrupt multiple cancer-driving pathways. nih.govscispace.com While specific studies focusing solely on this compound as an Hsp90 inhibitor are detailed, the general principle of Hsp90 inhibition provides a strong rationale for the observed anticancer effects of compounds that target this chaperone. nih.gov The inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the ubiquitin-mediated degradation of client proteins, thereby suppressing oncogenic pathways. scispace.comnih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their anticancer activity, guiding the design of more potent compounds. researchgate.netnih.gov The thiophene ring itself is considered a privileged scaffold in medicinal chemistry and is often used as a bio-isosteric replacement for phenyl rings in drug design to improve physicochemical properties and binding affinity. nih.gov

SAR analyses have revealed key structural features that determine the anticancer efficacy of these derivatives. For example, the introduction of specific substituent groups at particular positions on the thiophene or associated phenyl rings can significantly enhance cytotoxic activity. One study concluded that adding a hydroxyl (-OH) group to an attached phenyl ring increases the anticancer effect. researchgate.net The nature and position of various functional groups—such as fluoro, methoxy, methyl, and amino groups—play an important role in the antimigration and antiproliferation activities of compounds. nih.gov

In the development of dual EGFR/HER2 inhibitors, the thiophene scaffold was critical for achieving high affinity. Molecular modeling indicated that the thiophene ring participated in creating favorable hydrophobic and electrostatic interactions within the kinase binding pocket. mdpi.com The core structure and its modifications allow these molecules to effectively inhibit various cancer-specific protein targets, including topoisomerases and tyrosine kinases. researchgate.net

Anti-inflammatory and Antioxidant Properties

Beyond their anticancer effects, this compound and its derivatives are recognized for their significant anti-inflammatory and antioxidant properties. nih.govencyclopedia.pubmdpi.com These biological activities are attributed to the unique electron-rich nature and bioisosteric properties of the thiophene ring, which allow these compounds to interact with a variety of biological targets involved in inflammation and oxidative stress. nih.gov

In Vitro and In Vivo Antioxidant Assays (e.g., ABTS)

The antioxidant capacity of thiophene derivatives has been confirmed through various in vitro assays. A common method used is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, which measures a compound's ability to scavenge free radicals. nih.govacs.orgnih.gov

In one study, a series of newly synthesized thiophene-2-carboxamide derivatives were evaluated using the ABTS method. nih.gov The results showed that a 3-amino thiophene-2-carboxamide derivative exhibited significant antioxidant activity, with a 62.0% inhibition rate, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov Another investigation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using the ABTS assay also confirmed its ability to scavenge free radicals, demonstrating moderate antioxidant activity. acs.org These assays typically involve preparing a solution of the ABTS radical cation and measuring the decrease in its absorbance at a specific wavelength (e.g., 734 nm) after the addition of the test compound. acs.orgnih.gov

| Compound Type | Percent Inhibition (%) | Standard Compound | Reference |

|---|---|---|---|

| 3-amino thiophene-2-carboxamide derivative (7a) | 62.0 | Ascorbic Acid (88.44%) | nih.gov |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Moderate Activity | Not specified | acs.org |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are mediated through the inhibition of key enzymes and pathways involved in the inflammatory response. nih.govresearchgate.netnih.gov Inflammation is a complex process involving various mediators, including pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, and enzymes that synthesize inflammatory proteins. encyclopedia.pubnih.gov

A primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.netnih.gov These enzymes are critical in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent inflammatory mediators. archivepp.com Thiophene-based drugs such as tiaprofenic acid are known to target these enzymes. nih.govresearchgate.net The acetamide functional group, in particular, has been utilized in the design of selective COX-II inhibitors, which are desirable because COX-II is the isoform primarily responsible for inflammation. archivepp.com

Furthermore, some thiophene derivatives can exert their anti-inflammatory effects by reducing the expression of pro-inflammatory genes. mdpi.com For example, certain compounds have been shown to decrease the expression of genes for IL-1β, IL-6, and TNF-α. This modulation of cytokine expression represents another important pathway through which these compounds can control inflammation. mdpi.com

Other Biological and Pharmacological Activities of this compound and its Derivatives

Urease Inhibition

This compound derivatives have been identified as potent inhibitors of the urease enzyme, a key factor in the pathogenicity of various bacteria. A series of thioxothiazolidinyl-acetamide derivatives demonstrated significant urease inhibition, with IC50 values ranging from 1.473 to 9.274 µM, which is substantially more potent than the standard inhibitors hydroxyurea (IC50 = 100.21 ± 2.5 µM) and thiourea (IC50 = 23.62 ± 0.84 µM) nih.gov. The design of these inhibitors was based on the rationale that the thioxothiazolidinyl acetamide moiety could effectively interact with the nickel center of the urease enzyme, a critical component for its catalytic activity nih.gov.

Similarly, a study on morpholine-thiophene hybrid thiosemicarbazones revealed their effectiveness as urease inhibitors. The majority of the synthesized compounds in this series showed greater potency than the standard inhibitor, thiourea nih.govresearchgate.netdntb.gov.ua. For instance, compound 5g , 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC50 value of 3.80 ± 1.9 µM and demonstrated an uncompetitive mode of inhibition nih.govresearchgate.netdntb.gov.ua. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, such as chloro, bromo, and nitro groups, on the thiophene ring enhanced the inhibitory activity nih.gov.

Another derivative, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, also showed excellent urease inhibition activity with an IC50 value of approximately 17.1 ± 0.15 µg/ml nih.gov. These findings underscore the potential of thiophene-based compounds in the development of new agents to combat ureolytic bacterial infections by targeting the urease enzyme nih.govresearchgate.netdntb.gov.ua.

Table 1: Urease Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (µM) | Inhibition Mode | Reference |

| Thioxothiazolidinyl-acetamide derivative | 1.473 - 9.274 | Not specified | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | Uncompetitive | nih.govresearchgate.netdntb.gov.ua |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | Not specified | nih.gov |

| N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 (µg/ml) | Not specified | nih.gov |

| Hydroxyurea (Standard) | 100.21 ± 2.5 | Not specified | nih.gov |

| Thiourea (Standard) | 22.31 ± 0.03 | Not specified | nih.gov |

Neuroactive Properties and Neuroprotective Effects

Recent research has explored the potential of this compound derivatives in addressing neurodegenerative diseases. The incorporation of specific chemical groups, such as a dimethoxyphenethyl moiety, onto the this compound scaffold has been suggested as a promising strategy for developing compounds with neuroprotective effects.

Antileishmanial Activity

Thiophene derivatives have demonstrated notable activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. A number of thiophene-containing compounds, including amino-thiophenes and benzothiophenes, have been shown to be effective against these parasites semanticscholar.org.

For instance, the 2-amino-thiophene derivative SB-200 was found to be effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively nih.gov. The antiprotozoal activity of this compound is associated with the disruption of the parasite's cell membrane integrity nih.gov. Further studies with other 2-amino-thiophene derivatives, SB-44 and SB-83 , showed they could induce apoptosis in promastigotes and significantly reduce the infection index in macrophages nih.gov. Docking studies have suggested that these compounds may exert their effect by inhibiting the enzyme trypanothione reductase (TryR) nih.gov.

Natural thiophene derivatives isolated from plants have also shown antileishmanial properties. Compounds isolated from Porophyllum ruderale, such as 5-methyl-2,2′:5′,2″-terthiophene and 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene, exhibited activity against Leishmania amazonensis mdpi.com. Synthetic derivatives based on natural product scaffolds have also been developed. The bithiophene BT-1 was identified as a potent and selective synthetic compound against L. amazonensis promastigotes, with an IC50 of 23.2 µM nih.gov. Its mechanism of action appears to involve the destabilization of the parasite's redox homeostasis nih.gov.

Table 2: Antileishmanial Activity of Selected Thiophene Derivatives

| Compound | Target Species | Form | IC50 (µM) | Reference |

| SB-200 | L. braziliensis | Promastigote | 4.25 | nih.gov |

| SB-200 | L. major | Promastigote | 4.65 | nih.gov |

| SB-200 | L. infantum | Promastigote | 3.96 | nih.gov |

| SB-200 | L. infantum | Amastigote | 2.85 | nih.gov |

| 5-methyl-2,2′:5′,2″-terthiophene | L. amazonensis | Promastigote | 7.7 (µg/mL) | mdpi.com |

| 5-methyl-2,2′:5′,2″-terthiophene | L. amazonensis | Axenic Amastigote | 19.0 (µg/mL) | mdpi.com |

| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene | L. amazonensis | Promastigote | 21.3 (µg/mL) | mdpi.com |

| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene | L. amazonensis | Axenic Amastigote | 28.7 (µg/mL) | mdpi.com |

| BT-1 | L. amazonensis | Promastigote | 23.2 | nih.gov |

Anticonvulsant Activity

The thiophene ring is a recognized pharmacophore in the development of anticonvulsant agents nih.gov. The structural similarity of some thiophene derivatives to known antiepileptic drugs has prompted investigations into their potential in this area.

A series of new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy nih.gov. The rationale for this design is based on the known anticonvulsant properties of both the pyrrolidine-2,5-dione ring and the thiophene moiety nih.gov. Structure-activity relationship (SAR) studies of previously developed pyrrolidine-2,5-dione derivatives revealed that the inclusion of an acetamide fragment could enhance anticonvulsant activity nih.gov.

In another study, a series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides were synthesized and screened for anticonvulsant activity. The compound 5.5 , 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, demonstrated the highest activity, significantly reducing the severity and number of seizures in preclinical models japsonline.com. Similarly, derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides have shown moderate anticonvulsant activity in pentylenetetrazole-induced seizure models, with the 4-bromophenyl acetamide derivative being the most active researchgate.net.

Table 3: Anticonvulsant Activity of a Selected this compound Derivative

| Compound | Model | Effect | Reference |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide (5.5) | Pentylenetetrazole-induced seizures | Reduced seizure duration by 2.4 times and severity by 5.5 times | japsonline.com |

| 4-Bromophenyl acetamide derivative of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide | Pentylenetetrazole-induced seizures | Extended latency period and reduced seizure duration | researchgate.net |

Antithrombotic Activity

Thiophene-2-carboxamide derivatives have been recognized for their potential as antithrombotic agents. The commercially available drug Rivaroxaban, which contains a thiophene-2-carboxamide core, is used for this purpose nih.gov. This has spurred interest in synthesizing and evaluating novel derivatives.

A systematic investigation into the structure-activity relationships of C-3 side chain derivatives of diamino benzo[b]thiophenes led to the identification of potent thrombin inhibitors. These compounds demonstrated a significant increase in potency compared to the initial lead compound researchgate.net. The in vitro anticoagulant profiles of some of these derivatives were found to be comparable to the clinical agent D-Piq-Pro-Arg-H researchgate.net.

Enzyme Inhibitory Activities

Beyond urease, this compound derivatives have been investigated as inhibitors of other enzymes.

Acetylcholinesterase Inhibition: A series of novel thiophene derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Several of these compounds were found to be more potent inhibitors than the reference drug, donepezil nih.gov. Specifically, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition compared to 40% for donepezil nih.gov. The carbonyl group of the acetamido moiety was found to be crucial for this activity nih.gov.

VEGFR-2/AKT Dual Inhibition: Novel fused thiophene derivatives have been screened for their in vitro anticancer activity, targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase AKT. Certain derivatives demonstrated significant inhibitory activity against both enzymes, suggesting their potential as dual inhibitors for cancer therapy mdpi.com. For example, compound 4c inhibited VEGFR-2 and AKT with IC50 values of 0.075 and 4.60 μM, respectively mdpi.com.

Other Enzyme Inhibitory Activities: Thiophene derivatives have also shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. Additionally, this compound itself has been described as a lactamase inhibitor, preventing the breakdown of certain antibiotics by bacterial enzymes biosynth.com.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a pivotal computational technique in medicinal chemistry that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, these in silico studies have been instrumental in elucidating their mechanism of action at a molecular level, guiding lead optimization, and predicting potential biological targets.

Molecular docking simulations have revealed that this compound derivatives engage in various types of stabilizing interactions with their protein targets. These interactions are fundamental to the biological activity of the compounds and primarily include hydrogen bonds, hydrophobic interactions, and π-π stacking.

The sulfur atom within the thiophene ring is a key feature, as it can enhance drug-receptor interactions by participating in hydrogen bonding. This improves the binding affinity and metabolic stability of the parent compound. nih.gov For instance, in a study of novel thiophene[3,2-d]pyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors, the thiophene[3,2-d]pyrimidine scaffold was observed to form a hydrogen bond with the amino acid residues K101 and E138 via a bridging water molecule. mdpi.com

In another investigation involving thiophene-2-carboxamide derivatives, molecular docking studies against protein tyrosine phosphatase 1B (PTP1B) highlighted essential key interactions that are crucial for their inhibitory activity. researchgate.net Similarly, docking studies of N,N'-diaryl-2-amino-acetamide thiophenes with the VEGFR-2 active site showed one derivative forming four hydrogen bonds with Leu840, Cys919, Asn923, and Arg1051, in addition to an arene-arene interaction with Phe1047. nih.gov Another compound in the same study formed four hydrogen bonds with Glu885, Glu927, and Cys919. nih.gov

The nature and positioning of substituents on the this compound core play a significant role in defining the binding mode and affinity. For example, the introduction of different aryl groups can lead to varied hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of the target protein.

Table 1: Summary of Ligand-Protein Binding Interactions for Selected this compound Derivatives

| Derivative/Study | Protein Target | Key Interactions Observed in Docking Studies |

|---|---|---|

| Thiophene[3,2-d]pyrimidine derivative | HIV-1 Reverse Transcriptase | Hydrogen bonding with K101 and E138 (via water molecule), π-π interactions with Tyr188 and Trp229. mdpi.com |

| Thiophene-2-carboxamide derivative | Protein Tyrosine Phosphatase 1B (PTP1B) | Essential key interactions contributing to inhibitory activity. researchgate.net |

| N-aryl-2-N-(4-chlorophenyl) amino-acetamide | VEGFR-2 | Four hydrogen bonds (Leu840, Cys919, Asn923, Arg1051) and one arene-arene interaction (Phe1047). nih.gov |

| Thiophene derivative 21 | VEGFR-2 | Four hydrogen bonds with Glu885, Glu927, and Cys919. nih.gov |

| Resveratrol-thiophene hybrid II | Acetylcholinesterase (AChE) | π-π stacking interactions with aromatic residues in the active site. mdpi.com |

A critical outcome of molecular docking studies is the identification of the specific binding sites and key amino acid residues that are crucial for the interaction between the ligand and the protein. This information is invaluable for understanding the molecular basis of the observed biological activity and for the rational design of more potent and selective inhibitors.

For instance, in the context of VEGFR-2 inhibition, molecular docking of a potent thiophene derivative revealed interactions with key residues such as Glu885, Cys919, and Asp1046, which are known to be important for the binding of inhibitors like sorafenib. nih.gov Specifically, one of the studied compounds formed hydrogen bonds with Leu840, Cys919, Asn923, and Arg1051, and an arene-arene interaction with Phe1047. nih.gov